3-Bromo-4-Isothiocyanato-Benzonitrile

Vue d'ensemble

Description

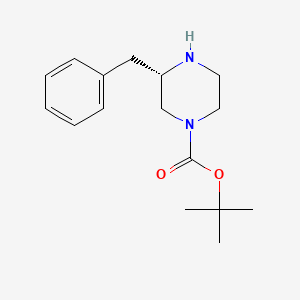

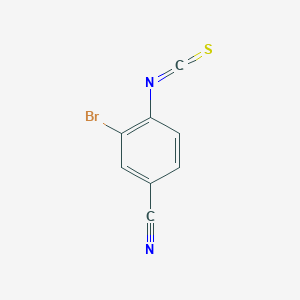

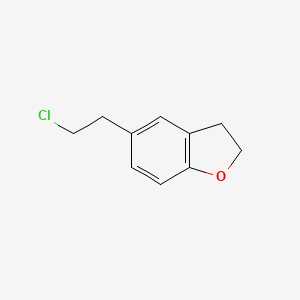

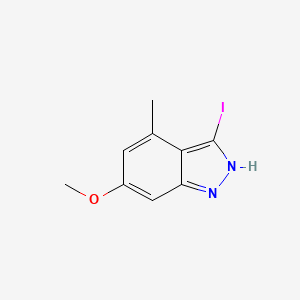

“3-Bromo-4-Isothiocyanato-Benzonitrile” is a chemical compound with the molecular formula C8H3BrN2S and a molecular weight of 239.0918 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .

Physical And Chemical Properties Analysis

“this compound” is a laboratory chemical with a molecular weight of 239.0918 g/mol . It should be stored in a dry and well-ventilated place at a recommended storage temperature of 2 - 8 °C .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed methods to synthesize novel compounds using derivatives of benzonitrile, demonstrating the versatility of nitrile compounds in facilitating complex chemical reactions. For example, Farag, Dawood, and Kandeel (1997) detailed the synthesis of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives from reactions involving benzonitrile derivatives, showcasing the potential of such compounds in creating new materials with possible applications in electronics and pharmacology (Farag, Dawood, & Kandeel, 1997).

Electrochemical Studies

Arias and Brillas (1985) investigated the electrochemical oxidation of dibromoaniline, a compound related to 3-Bromo-4-Isothiocyanato-Benzonitrile, in sulfuric acid solutions. Their findings contribute to the understanding of the electrochemical behavior of brominated organic compounds, which could inform the development of electrochemical sensors or organic synthesis processes (Arias & Brillas, 1985).

Corrosion Inhibition

Chaouiki et al. (2018) explored the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their research demonstrates the application of these compounds in protecting industrial materials, highlighting the chemical's potential in industrial maintenance and material science (Chaouiki et al., 2018).

Environmental Degradation Studies

The environmental fate of benzonitrile herbicides, including their microbial degradation in soil and subsurface environments, has been studied by Holtze et al. (2008). This research provides insights into the persistence and breakdown of chemical compounds in the environment, which is crucial for assessing environmental impact and for developing more sustainable chemical applications (Holtze, S. R. Sørensen, J. Sørensen, & J. Aamand, 2008).

Safety and Hazards

“3-Bromo-4-Isothiocyanato-Benzonitrile” is identified as a laboratory chemical . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person .

Propriétés

IUPAC Name |

3-bromo-4-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSYSARBLBVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650225 | |

| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-91-2 | |

| Record name | 3-Bromo-4-isothiocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

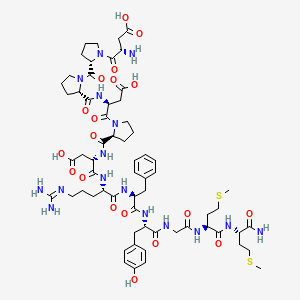

![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)

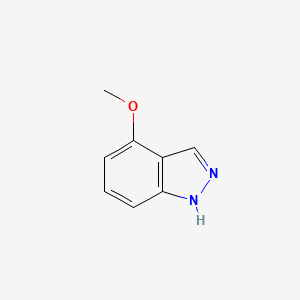

![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)